
N'-(2-hydroxybenzylidene)-2-(2-methylphenyl)-4-quinolinecarbohydrazide
説明
N'-(2-hydroxybenzylidene)-2-(2-methylphenyl)-4-quinolinecarbohydrazide, commonly known as HBQ1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of HBQ1 is not fully understood. However, it has been suggested that HBQ1 exerts its cytotoxic and neuroprotective effects by inhibiting the activity of enzymes involved in the metabolism of cancer cells and the formation of amyloid-beta peptides, respectively. Moreover, the antimicrobial activity of HBQ1 is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
HBQ1 has been reported to exhibit various biochemical and physiological effects. In cancer cells, HBQ1 has been shown to induce apoptosis by activating the caspase pathway. Moreover, HBQ1 has been reported to inhibit the activity of enzymes involved in the metabolism of cancer cells, leading to a decrease in cell proliferation.
In neurodegenerative diseases, HBQ1 has been reported to inhibit the formation of amyloid-beta peptides, which are known to play a role in the pathogenesis of Alzheimer's disease. Furthermore, HBQ1 has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using HBQ1 in lab experiments is its high purity and good yield. Moreover, HBQ1 has been shown to exhibit significant cytotoxic, neuroprotective, and antimicrobial activity, making it a promising compound for various research applications.
However, one of the limitations of using HBQ1 in lab experiments is its potential toxicity. Therefore, it is important to use appropriate safety measures when handling HBQ1.
将来の方向性
There are several future directions for research on HBQ1. One of the areas of interest is the development of HBQ1-based drugs for the treatment of cancer and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of HBQ1 and to identify its molecular targets.
Furthermore, there is a need for studies on the pharmacokinetics and pharmacodynamics of HBQ1, including its absorption, distribution, metabolism, and excretion in vivo. Moreover, studies are needed to evaluate the potential toxicity of HBQ1 and to identify any potential drug interactions.
Conclusion:
In conclusion, HBQ1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of HBQ1 involves a reaction between 2-hydroxybenzaldehyde, 2-methyl aniline, and 4-hydroxyquinoline-2-carboxylic acid hydrazide in the presence of glacial acetic acid and ethanol. HBQ1 has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and antimicrobial activity. Moreover, HBQ1 has been shown to exhibit significant cytotoxic, neuroprotective, and antimicrobial activity, making it a promising compound for various research applications. However, further studies are needed to elucidate the mechanism of action of HBQ1 and to evaluate its potential toxicity and drug interactions.
科学的研究の応用
HBQ1 has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, HBQ1 has been reported to exhibit significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, HBQ1 has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In neurodegenerative diseases, HBQ1 has been reported to exhibit neuroprotective effects by inhibiting the formation of amyloid-beta peptides, which are known to play a role in the pathogenesis of Alzheimer's disease. Moreover, HBQ1 has been shown to improve cognitive function in animal models of Alzheimer's disease.
HBQ1 has also been reported to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is thought to be due to the ability of HBQ1 to disrupt the bacterial cell membrane.
特性
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(2-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-16-8-2-4-10-18(16)22-14-20(19-11-5-6-12-21(19)26-22)24(29)27-25-15-17-9-3-7-13-23(17)28/h2-15,28H,1H3,(H,27,29)/b25-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFYNJIOCGAQIR-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenyl)quinoline-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731206.png)
![6-bromo-2-cyclopropyl-N'-[1-(4-hydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B3731225.png)
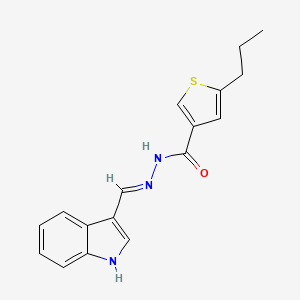
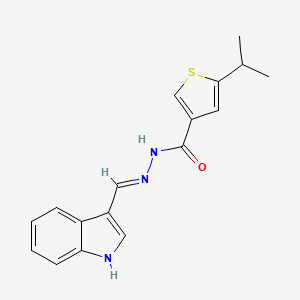
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B3731235.png)
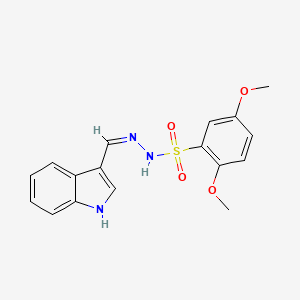
![N'-(2,4-dihydroxybenzylidene)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B3731252.png)
![2,5-dichloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731273.png)
![N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B3731275.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethoxybenzohydrazide](/img/structure/B3731283.png)
![methyl 2-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]hydrazinecarboxylate](/img/structure/B3731297.png)
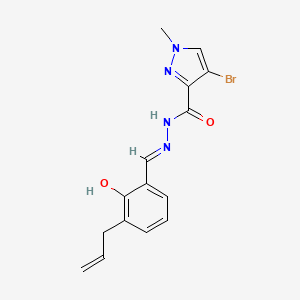
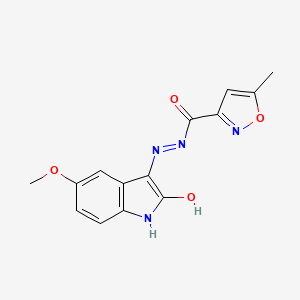
![N-(4-{[2-(2,3-dihydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B3731316.png)